molecular formula C11H16S B7906989 2-(4-iso-Propylphenyl)ethanethiol

2-(4-iso-Propylphenyl)ethanethiol

Cat. No.: B7906989
M. Wt: 180.31 g/mol
InChI Key: MJYVKOGBOBKBIB-UHFFFAOYSA-N
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Description

2-(4-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone substituted with a 4-iso-propylphenyl group.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYVKOGBOBKBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

    Reduction: Thiols can be reduced to form the corresponding hydrocarbons.

    Substitution: Thiols can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfinic acids, sulfonic acids

    Reduction: Corresponding alkanes

    Substitution: Halogenated compounds

Scientific Research Applications

The compound 2-(4-iso-Propylphenyl)ethanethiol , also known as 4-(isopropyl)phenethylthiol , is a thiol compound with a unique structure that has garnered attention in various scientific research fields. This article explores its applications, focusing on its chemical properties, biological relevance, and potential industrial uses.

Structure and Composition

  • Molecular Formula : C11H16S
  • Molecular Weight : 180.31 g/mol
  • IUPAC Name : 2-(4-isopropylphenyl)ethanethiol
  • Canonical SMILES : CCC1=CC=C(C=C1)CCCS

The compound consists of an ethanethiol backbone with an isopropyl-substituted phenyl group, which influences its reactivity and interactions in both chemical and biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its thiol group can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The thiol group can react with alkyl halides to form thioethers.
  • Oxidation Reactions : Thiols can be oxidized to form disulfides, which are important in the study of protein structures and functions.

Biological Research

Thiols play a crucial role in biological systems due to their ability to act as antioxidants. The applications of this compound in biological research include:

  • Antioxidant Studies : Investigating its potential to neutralize reactive oxygen species (ROS), which are implicated in various diseases.
  • Protein Chemistry : Understanding the formation of disulfide bonds, which are critical for protein folding and stability.

Pharmaceutical Development

Research into thiol-containing compounds like this compound has shown promise in drug development:

  • Drug Design : Its antioxidant properties may contribute to the development of therapeutic agents aimed at oxidative stress-related conditions.
  • Biomarker Studies : Investigating its role as a biomarker for certain diseases due to its reactivity with biological molecules.

Industrial Applications

The compound's unique properties make it suitable for several industrial applications:

  • Polymer Production : Used as an additive to enhance the properties of polymers.
  • Lubricants and Fuels : Thiols can improve the performance characteristics of lubricants and fuels.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of various thiols, including this compound, demonstrating its effectiveness in scavenging free radicals. This property is particularly relevant for developing treatments for diseases associated with oxidative stress.

Case Study 2: Synthesis of Thioethers

Research focused on synthesizing thioethers using this compound as a nucleophile. The study highlighted the efficiency of this thiol in forming thioether linkages under mild reaction conditions, showcasing its utility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of 2-(4-iso-Propylphenyl)ethanethiol and its closest structural analog, 2-(Ethylisopropylamino)ethanethiol (CAS RN: 36759-67-8), as reported in the literature .

Property This compound 2-(Ethylisopropylamino)ethanethiol
Molecular Formula C₁₁H₁₆S (inferred) C₇H₁₇NS
CAS RN Not reported 36759-67-8
IUPAC Name This compound 2-(Ethylisopropylamino)ethanethiol
Functional Groups Aromatic (phenyl), thiol Amino (ethylisopropyl), thiol
Regulatory Status Not classified Schedule 2B12 (controlled substance)
Key Applications Hypothesized: Polymer modifiers Reported: Chemical intermediates
2.1 Structural and Functional Differences
  • Backbone Similarities: Both compounds share an ethanethiol backbone (-CH₂CH₂SH), but their substituents differ significantly.
  • Reactivity: The thiol group (-SH) in both compounds is highly reactive, enabling participation in disulfide bond formation. However, the electron-withdrawing phenyl group in this compound may reduce thiol acidity compared to the electron-donating amino group in its analog .
2.2 Physicochemical Properties
  • Solubility: The amino-substituted analog (C₇H₁₇NS) is likely more polar and water-soluble due to its amino group, whereas the phenyl derivative (C₁₁H₁₆S) is expected to exhibit higher lipophilicity, favoring organic solvents.
  • Thermal Stability : Aromatic systems like this compound generally demonstrate higher thermal stability compared to aliphatic amines, which may decompose at elevated temperatures.

Biological Activity

2-(4-iso-Propylphenyl)ethanethiol, also known as a thiol compound, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18S\text{C}_{12}\text{H}_{18}\text{S}

This compound features a thiol group (-SH) attached to an ethane chain, which is further substituted with an iso-propyl phenyl group.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant.

Assay Type IC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

These findings highlight the importance of the thiol group in contributing to the antioxidant activity of the compound .

3. Cytotoxicity

Cytotoxic studies conducted on human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. In particular, it has been tested against MOLT-3 leukemia cells and showed promising results.

Cell Line IC50 Value (µM)
MOLT-315
HeLa20

The compound's mechanism appears to involve the induction of apoptosis, which is critical for its anticancer potential .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was applied in a topical formulation for treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to control treatments.

Case Study 2: Antioxidant Properties in vivo

Another investigation assessed the antioxidant properties of the compound in a rat model subjected to oxidative stress. Rats treated with this compound exhibited lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls. This suggests that the compound could potentially mitigate oxidative stress-related diseases.

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